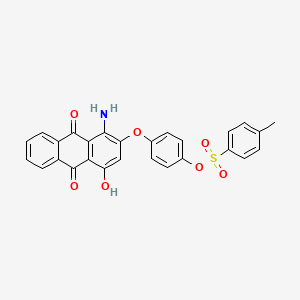
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is a complex organic compound with a molecular formula of C27H19NO7S. This compound is known for its unique chemical structure, which includes an anthraquinone core substituted with various functional groups. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the anthraquinone core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.
Introduction of the amino and hydroxy groups: These functional groups are introduced through nitration followed by reduction and hydroxylation reactions.
Attachment of the sulphonyl and phenoxy groups: This step involves sulphonation and etherification reactions, using reagents such as sulfonyl chlorides and phenols.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl and phenoxy groups, making it less complex.
1-Hydroxy-4-(4-methylphenylsulphonyl)anthraquinone: Similar structure but without the amino group.
2-(4-(((4-Methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
20210-73-5 |
|---|---|
Molekularformel |
C27H19NO7S |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-12-18(13-7-15)36(32,33)35-17-10-8-16(9-11-17)34-22-14-21(29)23-24(25(22)28)27(31)20-5-3-2-4-19(20)26(23)30/h2-14,29H,28H2,1H3 |
InChI-Schlüssel |
GFRYADAXOQKIEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)
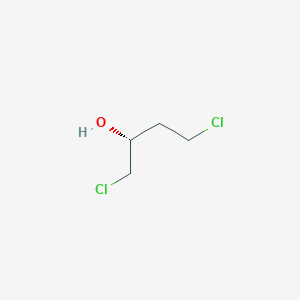
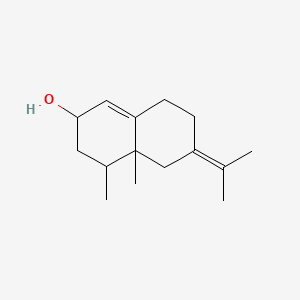



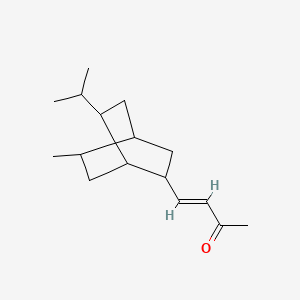
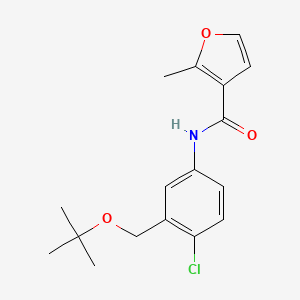
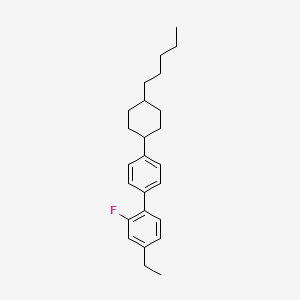
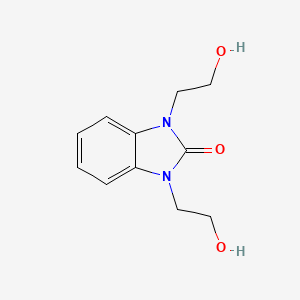


![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
